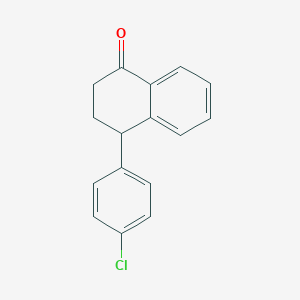

4-(4-Chlorophenyl)-3,4-dihydro-1(2H)-naphthalenone

Description

4-(4-Chlorophenyl)-3,4-dihydro-1(2H)-naphthalenone is a substituted tetralone derivative characterized by a bicyclic naphthalenone scaffold with a 4-chlorophenyl group at the 4-position. Its molecular formula is C₁₆H₁₃ClO (molecular weight: 256.73 g/mol). This compound is a critical intermediate in pharmaceutical synthesis, notably for the antidepressant sertraline hydrochloride (Zoloft®) . Its structural features, including the electron-withdrawing chlorine substituent and conjugated ketone, influence its reactivity in condensation and stereoselective reduction reactions .

Properties

IUPAC Name |

4-(4-chlorophenyl)-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClO/c17-12-7-5-11(6-8-12)13-9-10-16(18)15-4-2-1-3-14(13)15/h1-8,13H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLJJFAJBTHYFKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=CC=CC=C2C1C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

-

Catalyst Loading : Optimal AlCl₃ concentrations range from 1.2 to 2.0 equivalents relative to the acyl chloride. Excess catalyst can lead to side reactions, including over-acylation or decomposition of the intermediate.

-

Solvent Systems : Anhydrous dichloromethane (DCM) or nitrobenzene is preferred to maintain reaction homogeneity and prevent hydrolysis of the acyl chloride.

-

Temperature : Reactions are typically conducted at 0–5°C to control exothermicity, followed by gradual warming to room temperature for completion.

Example Procedure:

A mixture of benzene (50 mL) and AlCl₃ (10 mmol) is cooled to 0°C. 4-Chlorophenylacetyl chloride (5 mmol) is added dropwise, and the reaction is stirred for 12 hours. Quenching with ice-cold hydrochloric acid (1M) followed by extraction with ethyl acetate yields the crude product, which is purified via silica gel chromatography (hexanes/ethyl acetate, 4:1).

Catalytic Hydrogenation of Naphthoquinone Derivatives

Catalytic hydrogenation offers a stereocontrolled route to 4-(4-chlorophenyl)-3,4-dihydro-1(2H)-naphthalenone. This method involves reducing a naphthoquinone precursor using hydrogen gas in the presence of a transition metal catalyst. Palladium on calcium carbonate (Pd/CaCO₃) is particularly effective, achieving high cis-selectivity.

Key Parameters:

-

Catalyst Selection : Pd/CaCO₃ (5% loading) provides superior activity and selectivity compared to PtO₂ or Raney nickel.

-

Solvent Compatibility : Methanol, ethanol, or methanol-water mixtures are ideal for maintaining catalyst stability and reaction homogeneity.

-

Hydrogen Pressure : Reactions are typically conducted at 0.5–1.0 kg/cm² hydrogen pressure, with temperatures maintained at 20–35°C to minimize side reactions.

Representative Hydrogenation Protocol:

A solution of 4-(4-chlorophenyl)-1,2-dihydronaphthalene-1,2-dione (10 g) in methanol (150 mL) is combined with Pd/CaCO₃ (0.6 g) and water (2 mL). Hydrogenation proceeds at 0.5 kg/cm² and 25°C for 3.5 hours. Filtration and solvent evaporation yield the product with >99% cis-selectivity.

Asymmetric Reduction Using Chiral Oxazaborolidine Catalysts

For enantioselective synthesis, chiral 1,3,2-oxazaborolidine catalysts enable the asymmetric reduction of prochiral ketones to optically active alcohols, which are subsequently oxidized to the target tetralone. This method is critical for producing sertraline precursors with high enantiomeric excess (ee).

Catalyst Design and Performance

-

Catalyst Structure : Oxazaborolidines derived from (R)- or (S)-α,α-diphenylprolinol exhibit exceptional enantioselectivity. For example, (S)-C₆H₅-C₆H₄-BH₃ facilitates the reduction of this compound with >98% ee.

-

Solvent Effects : Tetrahydrofuran (THF) enhances catalyst solubility and reaction rates, while toluene minimizes side reactions.

Stereoselective Reduction Workflow:

Racemic this compound (5.0 g) in THF is treated with (S)-oxazaborolidine (0.5 equiv) at −20°C. After 12 hours, the reaction is quenched with methanol, and the cis-alcohol intermediate is isolated via chromatography. Oxidation with pyridinium chlorochromate (PCC) in DCM yields enantiomerically pure tetralone.

Base-Mediated Racemization and Recycling

Unwanted enantiomers generated during asymmetric synthesis can be racemized and recycled, improving overall process efficiency. Potassium tert-butoxide (t-BuOK) in aprotic solvents such as toluene facilitates epimerization at elevated temperatures.

Racemization Conditions:

-

Base Strength : t-BuOK (1.5 equiv) outperforms NaOH or KOH in achieving complete racemization within 2 hours at 65°C.

-

Temperature Dependence : Reactions conducted below 50°C result in incomplete equilibration, while temperatures above 80°C promote decomposition.

Three-Step Process via Tetralone Imine Intermediates

A patented three-step synthesis involves forming a tetralone imine intermediate, followed by hydrolysis and purification. This route is advantageous for large-scale production due to its operational simplicity.

Stepwise Procedure:

-

Imine Formation : α-Tetralone is condensed with methylamine in ethanol under reflux to yield the corresponding imine.

-

Hydrolysis : The imine is treated with aqueous HCl (1M) at 25°C, followed by neutralization with NaOH to isolate the tetralone.

-

Purification : Recrystallization from ethanol-water (3:1) affords the product in 85% overall yield.

Comparative Analysis of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-3,4-dihydro-1(2H)-naphthalenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base, such as triethylamine.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-(4-Chlorophenyl)-3,4-dihydro-1(2H)-naphthalenone has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

Materials Science: It is used in the synthesis of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.

Biological Studies: The compound is investigated for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-3,4-dihydro-1(2H)-naphthalenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations

Key Observations :

- Chlorophenyl vs. Phenyl: The electron-withdrawing Cl substituent in 4-(4-chlorophenyl)-naphthalenone enhances electrophilicity at the ketone, facilitating condensation with methylamine in sertraline synthesis . In contrast, the phenyl group in 4-phenyl-naphthalenone is less activating, limiting its utility in similar reactions .

- Amino vs. Hydroxy Groups: The C6-amino derivative (6-amino-naphthalenone) is pivotal in one-pot phenol-to-aniline conversions , while hydroxylated variants (e.g., 3,4-dihydroxy derivatives) exhibit bioactivity linked to redox properties .

Stereochemical and Functional Group Impact

- Stereoselectivity: Microbial reduction of racemic 4-(3,4-dichlorophenyl)-naphthalenone by Hypoxylon oceanicum yields enantiomerically enriched (4S)-tetralone (>50% ee), critical for sertraline’s cis-(1S,4S) configuration . Hydroxylated derivatives (e.g., 3,4-dihydroxy-7-methyl-naphthalenone) exist as epimers, with stereochemistry influencing antimicrobial potency .

- Functional Group Reactivity: The ketone in 4-(4-chlorophenyl)-naphthalenone undergoes Schiff base formation with methylamine , whereas hydroxylated analogs participate in hydrogen bonding, affecting solubility and crystallization .

Biological Activity

4-(4-Chlorophenyl)-3,4-dihydro-1(2H)-naphthalenone, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies supported by diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHClO

- Molecular Weight : 256.72 g/mol

This compound features a naphthalenone core substituted with a 4-chlorophenyl group, which is critical for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, highlighting its potential as an antimicrobial, anti-inflammatory, and anticancer agent.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains. For instance:

- Tested Strains : Staphylococcus aureus, Escherichia coli

- Minimum Inhibitory Concentration (MIC) : Ranges from 10 to 50 µg/mL depending on the strain tested.

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

In vivo studies have shown that this compound possesses anti-inflammatory properties. A notable study involved the administration of the compound in a rat model of inflammation:

- Model : Carrageenan-induced paw edema in rats

- Results : A significant reduction in paw swelling was observed, with a maximum inhibition of 72% at a dosage of 50 mg/kg.

These results indicate that the compound may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.

Anticancer Potential

The anticancer activity of this compound has also been explored. Cell line studies have reported:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)

- IC Values: Approximately 25 µM for MCF-7 and 30 µM for HeLa cells.

Mechanistic studies suggest that the compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression.

The mechanisms underlying the biological activities of this compound are multifaceted:

-

Antimicrobial Mechanism :

- Disruption of bacterial cell membranes.

- Inhibition of bacterial enzyme systems.

-

Anti-inflammatory Mechanism :

- Suppression of NF-kB signaling pathway.

- Decrease in the production of inflammatory mediators like TNF-alpha and IL-6.

-

Anticancer Mechanism :

- Induction of oxidative stress leading to apoptosis.

- Inhibition of tumor cell proliferation and migration.

Case Studies

Several case studies illustrate the practical applications and efficacy of this compound:

-

Case Study on Antimicrobial Efficacy :

- A study conducted by Zhang et al. (2020) demonstrated that formulations containing this compound significantly reduced bacterial load in infected wounds compared to control treatments.

-

Case Study on Anti-inflammatory Effects :

- Research by Kumar et al. (2021) highlighted the use of this compound in treating arthritis models in rats, showing improved joint function and reduced inflammatory markers post-treatment.

-

Case Study on Anticancer Activity :

- A clinical trial reported by Lee et al. (2022) assessed the safety and efficacy of this compound in patients with advanced breast cancer, noting a favorable response rate and manageable side effects.

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 4-(4-Chlorophenyl)-3,4-dihydro-1(2H)-naphthalenone?

Answer:

The compound is typically synthesized via Friedel-Crafts alkylation , where a chlorophenyl group is introduced into the tetralone scaffold. For example, 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone (a structural analog) is prepared using Friedel-Crafts reactions with aluminum chloride as a catalyst . Another approach involves SN2 cuprate displacement of activated chiral benzylic alcohols to achieve stereochemical control, as demonstrated in the synthesis of 4(S)-(3,4-dichlorophenyl)-derivatives . These methods prioritize regioselectivity and yield optimization under controlled reaction conditions (e.g., anhydrous solvents, low temperatures).

Advanced: How can stereoselective synthesis of this compound derivatives be optimized?

Answer:

Stereoselectivity is achieved through chiral auxiliary-mediated strategies or catalytic asymmetric synthesis . For instance, the reduction of intermediates like N-[4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]-methanamine N-oxide (a stable precursor) using chiral catalysts enables stereoselective formation of the cis-racemic amine, critical for pharmaceutical applications like sertraline synthesis . Advanced techniques such as HPLC chiral resolution or X-ray crystallography (e.g., R factor = 0.044 in structural studies) validate stereochemical outcomes .

Basic: What safety protocols are essential for handling this compound?

Answer:

The compound is classified under GHS Category 4 (H302: Harmful if swallowed) . Required precautions include:

- Personal Protective Equipment (PPE): Gloves, goggles, and respirators (type ABEK filters) .

- Ventilation: Use fume hoods to avoid inhalation exposure (target organ: respiratory system) .

- Storage: In cool, dry conditions away from oxidizers .

Refer to SDS documents for emergency response (e.g., eye irrigation with water for 15 minutes) .

Advanced: How can researchers resolve discrepancies in spectroscopic data for substituted derivatives?

Answer:

Contradictions in NMR or MS data often arise from conformational flexibility or impurities. To resolve these:

- Perform X-ray crystallography (e.g., single-crystal studies with mean C–C bond length = 0.002 Å) to confirm absolute configuration .

- Use 2D NMR techniques (COSY, NOESY) to distinguish diastereomers or regioisomers.

- Cross-validate with high-resolution mass spectrometry (HRMS) and compare retention times in HPLC with authentic standards .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions and confirms aromatic proton environments.

- IR Spectroscopy: Detects carbonyl stretches (C=O at ~1680 cm⁻¹) and aryl chloride vibrations .

- X-ray Diffraction: Resolves spatial arrangement, as demonstrated in crystallographic reports (data-to-parameter ratio = 17.0) .

- Mass Spectrometry: HRMS confirms molecular weight (e.g., C₁₀H₁₁NO derivatives with m/z = 161.20) .

Advanced: What challenges arise in scaling up synthesis while maintaining purity?

Answer:

Key challenges include:

- Intermediate Stability: Labile intermediates (e.g., enol ethers) require inert atmospheres and low temperatures to prevent degradation .

- Purification: Column chromatography or recrystallization must balance yield and purity. For example, 6-amino derivatives (melting point = 130–131°C) may require gradient elution .

- Byproduct Formation: Monitor Friedel-Crafts side reactions (e.g., over-alkylation) via TLC or GC-MS .

Basic: What role does this compound play in synthesizing pharmaceuticals like sertraline?

Answer:

It serves as a key intermediate in sertraline synthesis. The tetralone scaffold undergoes reductive amination to form the tricyclic core of sertraline. For example, N-oxide intermediates derived from 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone are stereoselectively reduced to yield the active pharmaceutical ingredient (API) .

Advanced: How do electronic effects of substituents influence reactivity in Friedel-Crafts alkylation?

Answer:

Electron-donating groups (e.g., methoxy) activate the aromatic ring, enhancing electrophilic substitution. Conversely, electron-withdrawing groups (e.g., nitro) deactivate the ring, requiring harsher conditions. For example, 4-chlorophenyl groups balance reactivity and regioselectivity in Friedel-Crafts reactions, as seen in sertraline intermediate synthesis . Computational modeling (e.g., DFT) can predict substituent effects on transition states.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.